

Comparative Docking Analysis of Dihydropyridine Derivatives Across Therapeutic Targets

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Compound of Interest

Compound Name:	1-Benzyl-6-Oxo-1,6-Dihydropyridine-3-Carboxylic Acid
Cat. No.:	B1272506

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A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and molecular interactions of dihydropyridine derivatives with key protein targets implicated in cancer, hypertension, and tuberculosis. This guide provides a comparative analysis of docking scores, detailed experimental protocols for in silico studies, and visualizations of relevant signaling pathways.

Dihydropyridine (DHP) derivatives are a versatile class of compounds renowned for their therapeutic applications, most notably as L-type calcium channel blockers in the management of hypertension.^{[1][2]} Recent research has expanded their potential utility, exploring their efficacy as anticancer and antitubercular agents.^{[3][4]} Molecular docking studies have been instrumental in elucidating the binding mechanisms of these derivatives and in guiding the design of novel, more potent inhibitors. This guide synthesizes findings from several comparative docking studies to provide a clear overview of the binding affinities of various dihydropyridine derivatives against their respective protein targets.

Comparative Analysis of Docking Scores

The following table summarizes the docking scores of various dihydropyridine derivatives against their target proteins as reported in recent literature. The docking score, typically expressed in kcal/mol, represents the binding affinity of the ligand to the receptor, with a more negative value indicating a stronger interaction.

Derivative/Compound	Target Protein	Docking Score (kcal/mol)	Docking Software	Therapeutic Area
Compound 10	L-type Calcium Channel (Cav1.2)	-10.05	AutoDock 4.2	Antihypertensive
Compound 16	L-type Calcium Channel (Cav1.2)	-11.6	Not Specified	Antihypertensive
Benidipine	Aldose Reductase (ALR2)	-8.5 (Re-rank Score: 117.14)	Molegro Virtual Docker	Diabetic Complications
Nivaldipine	Aldose Reductase (ALR2)	-8.8 (Re-rank Score: 124.31)	Molegro Virtual Docker	Diabetic Complications
Benidipine	Receptor for Advanced Glycation End products (RAGE)	-7.9 (Re-rank Score: 96.84)	Molegro Virtual Docker	Diabetic Complications
Nimodipine	Receptor for Advanced Glycation End products (RAGE)	-8.2 (Re-rank Score: 95.32)	Molegro Virtual Docker	Diabetic Complications
Compound 4g	Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)	-7.67	Not Specified	Antitubercular
Compound 4d	Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)	-7.316	Not Specified	Antitubercular

	Decaprenylphos			
	phoryl- β -D-			
Compound 4e	ribose 2'-epimerase (DprE1)	-7.062	Not Specified	Antitubercular
	Decaprenylphos			
	phoryl- β -D-			
Compound 4c	ribose 2'-epimerase (DprE1)	-7.042	Not Specified	Antitubercular
	Vascular			
	Endothelial			
Pazopanib	Growth Factor Receptor 2 (VEGFR-2)	-9.5	Not Specified	Anticancer
	Vascular			
	Endothelial			
Zanubrutinib	Growth Factor Receptor 2 (VEGFR-2)	-7.0	Not Specified	Anticancer
Dolasetron	Janus Kinase 2 (JAK2)	> -11.0	AutoDock Vina / Glide	Anticancer
Ketoprofen	Janus Kinase 2 (JAK2)	> -11.0	AutoDock Vina / Glide	Anticancer

Experimental Protocols for Molecular Docking

The following is a generalized protocol for molecular docking studies based on methodologies reported in the cited literature. This protocol outlines the key steps from protein and ligand preparation to the analysis of docking results.

1. Protein Preparation:

- Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
- Preprocessing: The protein structure is prepared by removing water molecules, heteroatoms, and any co-crystallized ligands.
- Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and appropriate atomic charges (e.g., Kollman charges) are assigned.
- File Format Conversion: The prepared protein structure is saved in a suitable format for the docking software (e.g., PDBQT for AutoDock).

2. Ligand Preparation:

- Structure Generation: The 2D structures of the dihydropyridine derivatives are drawn using chemical drawing software (e.g., ChemDraw) and converted to 3D structures.
- Energy Minimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94).
- Charge and Torsion Angle Assignment: Gasteiger partial charges are assigned to the ligand atoms, and rotatable bonds are defined.
- File Format Conversion: The prepared ligands are saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock).

3. Grid Generation:

- A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket where the co-crystallized ligand was located or as predicted by binding site prediction tools.

4. Molecular Docking:

- The docking simulation is performed using software such as AutoDock Vina or Schrödinger Glide.

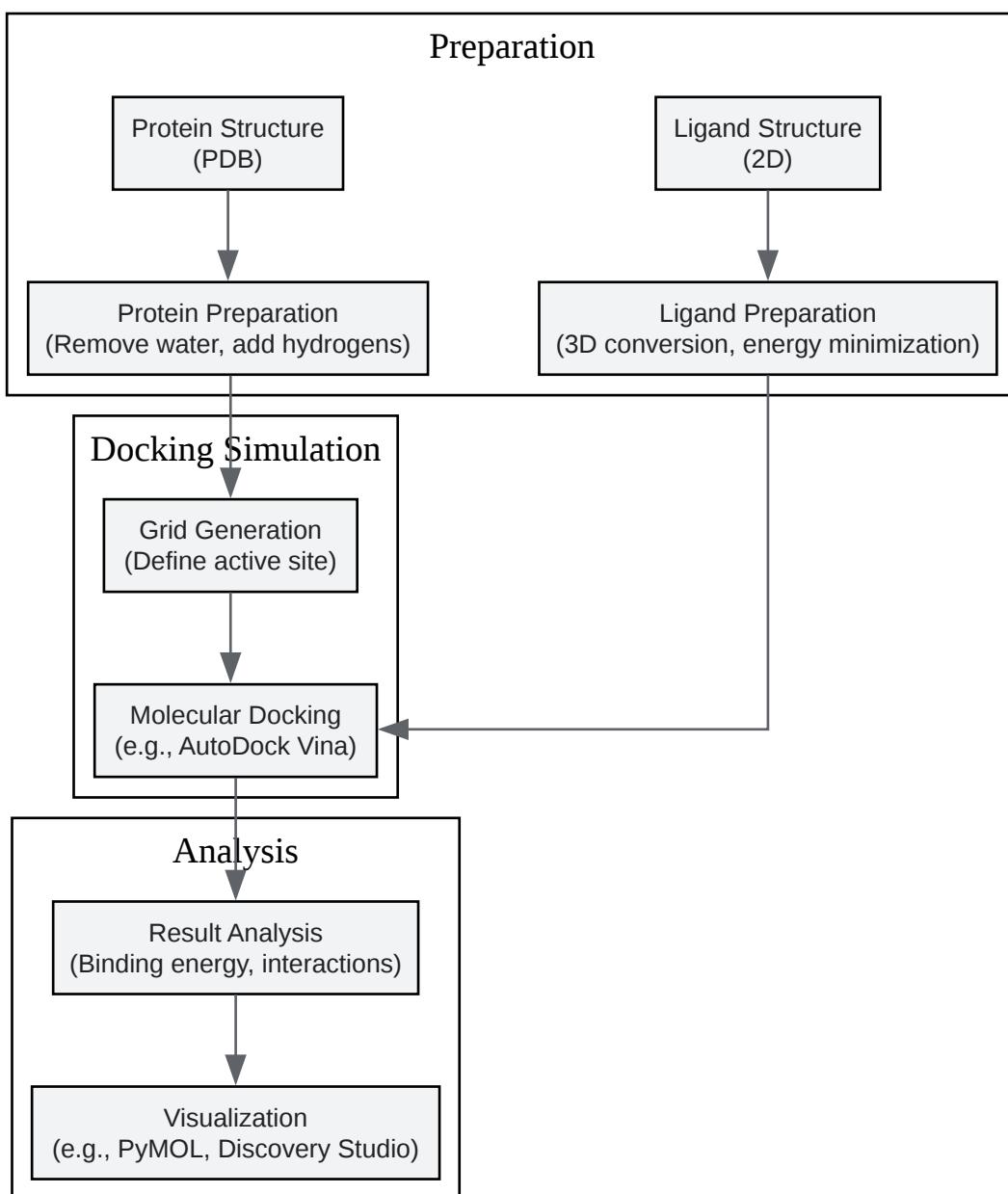
- The software explores various conformations and orientations of the ligand within the defined grid box.
- A scoring function is used to estimate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used algorithm for this purpose in AutoDock.

5. Analysis of Results:

- The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy.
- The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

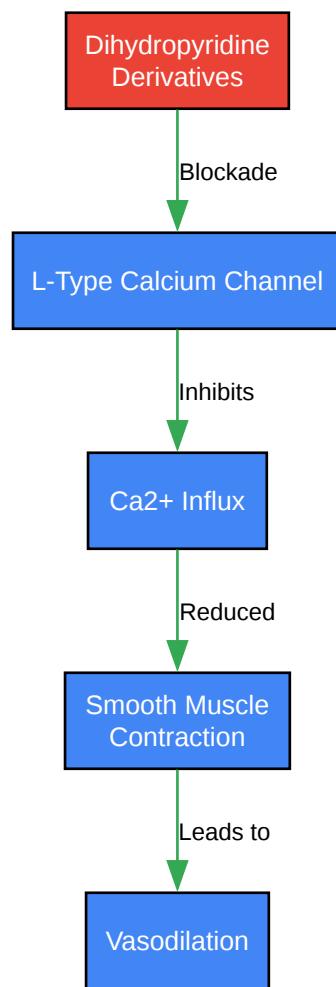
Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by dihydropyridine derivatives and a general workflow for molecular docking studies.



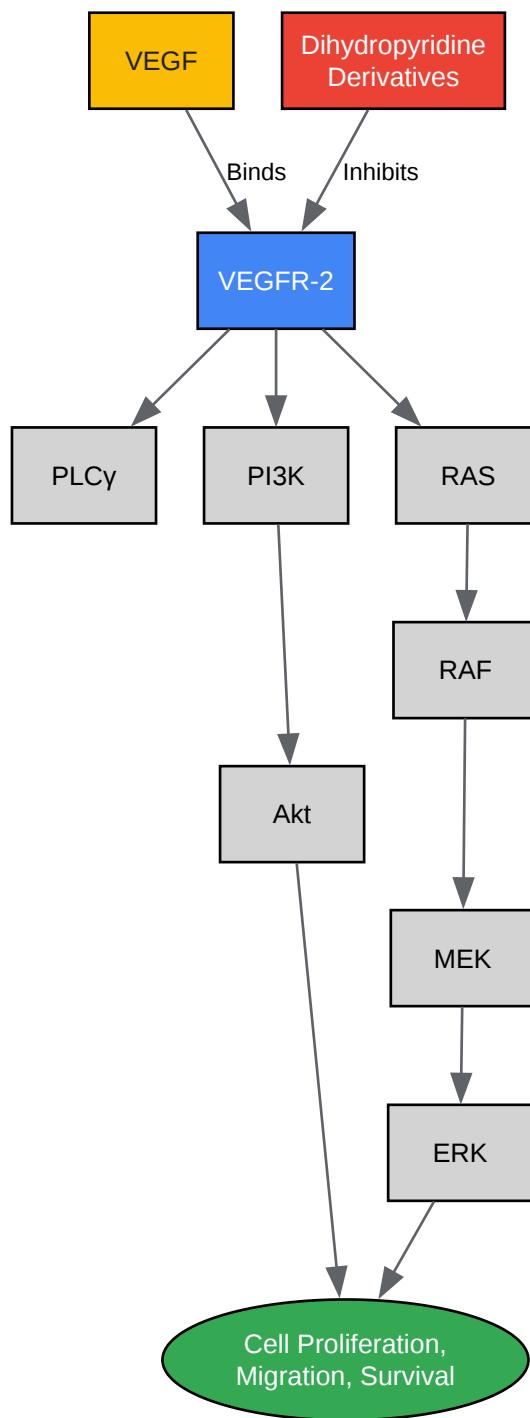
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A generalized workflow for molecular docking studies.



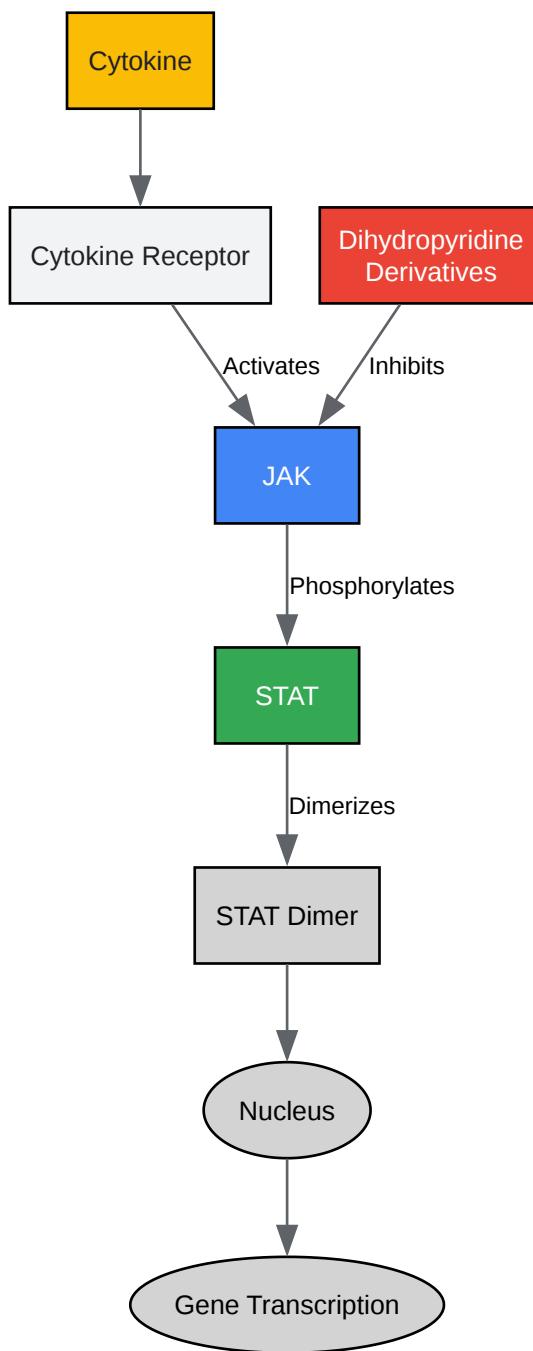
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